molecular formula C11H22O2 B8386552 2-Isobutyl-2,4-dimethylpentanoic acid

2-Isobutyl-2,4-dimethylpentanoic acid

Cat. No.: B8386552
M. Wt: 186.29 g/mol
InChI Key: JPAMKBKLNCSGRD-UHFFFAOYSA-N
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Description

2-Isobutyl-2,4-dimethylpentanoic acid is a branched-chain carboxylic acid characterized by a central pentanoic acid backbone with isobutyl and methyl substituents at positions 2 and 4, respectively. Its unique branching pattern and stereochemistry influence its physicochemical properties, such as solubility, lipophilicity, and reactivity.

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2,4-dimethyl-2-(2-methylpropyl)pentanoic acid

InChI

InChI=1S/C11H22O2/c1-8(2)6-11(5,10(12)13)7-9(3)4/h8-9H,6-7H2,1-5H3,(H,12,13)

InChI Key

JPAMKBKLNCSGRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CC(C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Analogs

(2R)-3-Amino-2,4-dimethylpentanoic Acid
  • Molecular Formula: C₇H₁₅NO₂
  • Key Features: A stereospecific amino acid with an amino group at position 3 and methyl groups at positions 2 and 3.
  • Properties: Higher polarity due to the amino group, enabling hydrogen bonding. Melting point data for its hydrate form (223–225°C) suggest strong intermolecular interactions .
  • Applications: Used in peptide synthesis (e.g., D-box peptide inhibitors targeting the Anaphase Promoting Complex) and as a building block in enzyme-resistant unnatural amino acids .
(S)-2-Amino-2,4-dimethylpentanoic Acid
  • Molecular Formula: C₇H₁₅NO₂
  • Key Features: Positional isomer with an amino group at position 2.
  • Properties : Similar molecular weight but distinct stereochemical orientation, affecting interactions with biological targets (e.g., Cdc20WD40 binding in CETSA assays) .
  • Applications : High-purity synthesis (98%) supports its use in pharmaceutical intermediates .

Hydroxy-Substituted Analogs

(3R)-3-Hydroxy-2,4-dimethylpentanoic Acid
  • Molecular Formula : C₇H₁₄O₃
  • Key Features : Hydroxyl group at position 3 and methyl groups at 2 and 4.
  • Properties: Increased hydrophilicity (TPSA ~57.5 Ų) compared to non-hydroxylated analogs. Produced microbially in P. putida and C. glutamicum via engineered polyketide synthases .
(3R)-3-Hydroxy-4,4-dimethylpentanoic Acid
  • Key Features : Hydroxyl group at position 3 and geminal dimethyl groups at position 4.
  • Properties : Enhanced steric hindrance at position 4, reducing enzymatic degradation. Conforms to EN300-187986 standards for industrial use .

Isopropyl- and Cyclopropane-Substituted Analogs

2-Isopropylpentanoic Acid
  • Molecular Formula : C₈H₁₆O₂
  • Key Features : Isopropyl substituent at position 2.
  • Properties : Higher lipophilicity (XlogP = 2.50) compared to isobutyl analogs. Identified as sodium valproate impurity C, affecting drug metabolism .
  • Applications : Pharmaceutical impurity studies and lipophilic drug design .
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic Acid
  • Molecular Formula : C₁₅H₁₆O₃
  • Key Features : Aromatic and cyclopropane moieties introduce planar rigidity.
  • Properties : Enhanced stability and steric bulk, influencing binding to hydrophobic enzyme pockets.
  • Applications : Investigated in targeted therapies (e.g., kinase inhibitors) due to cyclopropane’s metabolic resistance .

Ester Derivatives

Methyl 3-(Dimethylamino)-2-methylpropanoate
  • Molecular Formula: C₇H₁₅NO₂
  • Key Features: Esterified carboxyl group and dimethylamino substituent.
  • Properties : Reduced acidity (pKa ~7–8) compared to carboxylic acids.
  • Applications : Solubility in organic solvents (e.g., MTHP) supports its use in reductive alkylation reactions .

Comparative Data Table

Compound Molecular Formula Functional Groups Key Properties Applications References
2-Isobutyl-2,4-dimethylpentanoic acid C₁₁H₂₂O₂ Isobutyl, methyl High lipophilicity (XlogP ~3.5 est.) Organic synthesis, drug design
(2R)-3-Amino-2,4-dimethylpentanoic acid C₇H₁₅NO₂ Amino, methyl MP: 223–225°C (hydrate) Peptide synthesis, enzyme inhibition
(3R)-3-Hydroxy-2,4-dimethylpentanoic acid C₇H₁₄O₃ Hydroxy, methyl TPSA: ~57.5 Ų Polyketide production
2-Isopropylpentanoic acid C₈H₁₆O₂ Isopropyl XlogP: 2.50; MP: 67–68°C Pharmaceutical impurity studies
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid C₁₅H₁₆O₃ Cyclopropane, aromatic High steric bulk Targeted kinase inhibitors

Key Findings and Implications

Functional Group Impact: Amino and hydroxy substituents enhance polarity and biological interactions, while isopropyl and cyclopropane groups increase lipophilicity and metabolic stability.

Stereochemical Sensitivity: The (R) and (S) configurations in amino and hydroxy analogs critically influence enzyme binding (e.g., Cdc20WD40 in CETSA assays) .

Synthetic Challenges : Branched analogs like 2-isobutyl derivatives require precise alkylation strategies, as seen in tert-butyl ester hydrolysis methods .

Biological Relevance : Microbial production of hydroxy variants (e.g., 3H24DMPA in P. putida) underscores their role in natural product biosynthesis .

Preparation Methods

Alkylation of Isobutyric Acid Esters

A widely reported method involves the alkylation of isobutyric acid esters with 1,3-dihalopropanes. Key steps include:

  • Reaction Setup : A lower alkyl ester of isobutyric acid (e.g., methyl isobutyrate) is treated with an alkali metal salt of a diamine (e.g., lithium diisopropylamide) in tetrahydrofuran (THF) at -20°C to 20°C .

  • Alkylation : 1-Bromo-3-chloropropane or 1,3-dibromopropane is added, forming a tertiary alkyl halide intermediate .

  • Hydrolysis : The ester intermediate is saponified using aqueous NaOH or HCl to yield the carboxylic acid .

Optimization :

  • Using isobutyl isobutyrate instead of methyl isobutyrate improves yields (94% vs. 81%) due to reduced steric hindrance .

  • Solvent systems with toluene and dimethyl sulfoxide (7.5:1 ratio) enhance O-alkylation efficiency .

Data Table :

SubstrateAlkylating AgentConditionsYieldReference
Methyl isobutyrate1-Bromo-3-chloropropaneTHF, NaH, 60°C81%
Isobutyl isobutyrate1,3-DibromopropaneDME, 60°C, 12 h94%

Hydrobromination-Hydrolysis of Unsaturated Esters

This two-step approach utilizes allylic bromination followed by hydrolysis:

  • Allylation : Isobutyl isobutyrate reacts with allyl chloride in 1,2-dimethoxyethane (DME) using NaH/KI, forming 2,2-dimethyl-4-pentenoic acid isobutyl ester .

  • Hydrobromination : Treatment with HBr in acetic acid introduces a bromine atom at the γ-position .

  • Acid Formation : Hydrolysis with NaOH or H₂SO₄ yields the target carboxylic acid .

Key Findings :

  • Hydrobromination at 0–5°C minimizes side reactions, achieving 95% purity .

  • Distillation under reduced pressure (15 mm Hg) isolates the final product with 67% yield .

Palladium-Catalyzed γ-Lactonization

A novel method reported in ACS Catalysis (2024) employs Pd(II) catalysts for intramolecular C–O bond formation :

  • Substrate : Aliphatic carboxylic acids with γ-branched alkyl groups.

  • Conditions : Pd(OAc)₂ (5 mol%), Na₂CO₃, DMF, 130°C .

  • Mechanism : C–H activation at the γ-position followed by reductive elimination forms a γ-lactone intermediate, which is hydrolyzed to the acid .

Advantages :

  • Tolerates esters, phenoxy groups, and trifluoromethyl substituents .

  • Yields range from 36% to 89% depending on substituents .

Claisen Condensation of β-Keto Esters

A classical approach involves the condensation of β-keto esters with isobutyl halides:

  • Reaction : Ethyl acetoacetate is treated with isobutyl magnesium bromide in THF, followed by acid workup .

  • Decarboxylation : Heating the intermediate β-keto acid under reflux eliminates CO₂, forming the branched chain .

Limitations :

  • Low regioselectivity for branched products (≤60% yield) .

  • Requires stoichiometric organometallic reagents .

Q & A

Q. What are the common synthetic routes for 2-Isobutyl-2,4-dimethylpentanoic acid, and how can purity be optimized?

Q. How does the stereochemistry of this compound influence its biological activity?

Q. How can collision cross-section (CCS) data aid in characterizing this compound?

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from enantiomeric impurities or assay variability. For example, (3R)-3-amino-4,4-dimethylpentanoic acid activates enzymes at nM concentrations, while racemic mixtures show no activity . Robust strategies include:
  • Enantiopure Synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) to ensure >99% enantiomeric excess .
  • Standardized Assays : Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics reproducibly .

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is preferred for sensitivity. For example, 4-methylpentanoic acid is quantified using a C18 column and methanol/0.1% formic acid gradient . Validation parameters (linearity: R² >0.99; LOD: 0.1 ng/mL) ensure reliability in biological samples .

Q. How do methyl group substitutions at C2 and C4 positions affect the compound’s reactivity in organic synthesis?

  • Methodological Answer : Methyl groups increase steric hindrance, slowing nucleophilic attacks but stabilizing carbocation intermediates. For 2-carbamoyl-4,4-dimethylpentanoic acid, the C4 dimethyl groups reduce hydrolysis rates by 40% compared to non-methylated analogs . Kinetic studies (e.g., Arrhenius plots) quantify these effects under varying pH and solvent conditions .

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